3-(Dimethylamino)propyl 4-fluorobenzoate

Description

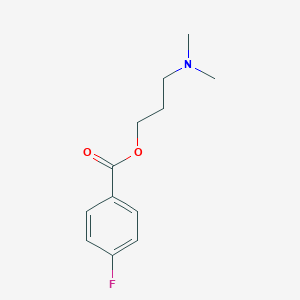

3-(Dimethylamino)propyl 4-fluorobenzoate is an ester derivative combining 4-fluorobenzoic acid and 3-dimethylaminopropanol. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in modulating amyloidogenic pathways (as seen in related dimethylaminopropyl derivatives ).

Properties

Molecular Formula |

C12H16FNO2 |

|---|---|

Molecular Weight |

225.26 g/mol |

IUPAC Name |

3-(dimethylamino)propyl 4-fluorobenzoate |

InChI |

InChI=1S/C12H16FNO2/c1-14(2)8-3-9-16-12(15)10-4-6-11(13)7-5-10/h4-7H,3,8-9H2,1-2H3 |

InChI Key |

USZISWRFBXFIRG-UHFFFAOYSA-N |

SMILES |

CN(C)CCCOC(=O)C1=CC=C(C=C1)F |

Canonical SMILES |

CN(C)CCCOC(=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimethylaminopropyl-Containing Analogues

Compounds featuring the dimethylaminopropyl group, such as those in (e.g., Compounds 14–19), share structural motifs with the target compound. Key comparisons include:

- Synthetic Yields: High yields (82–92%) are achieved for dimethylaminopropyl derivatives, suggesting efficient coupling methods for introducing this group .

- Physical States : These compounds exist as white solids or colorless oils, indicating variability in crystallinity based on substituents. For instance, Compound 14 (methyl ester) is a solid, while 15 (meta-substituted benzoate) is an oil .

- Spectral Data: NMR shifts for dimethylaminopropyl protons typically appear at δ ~2.1–2.3 ppm (CH2) and δ ~2.9 ppm (N–CH3), consistent with tertiary amine environments. Mass spectrometry confirms molecular weights aligned with their structures .

Fluorobenzoate Esters

describes 3-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)propyl 4-fluorobenzoate (27b) , which shares the 4-fluorobenzoate moiety with the target compound. Key distinctions include:

- Ester Side Chain: The target compound’s dimethylaminopropyl group contrasts with 27b’s hydroxymethyl and fluorobenzyloxy substituents, affecting polarity and hydrogen-bonding capacity .

- Synthesis: 27b is synthesized at 160°C using PPh4Br as a catalyst, followed by automated chromatography. This contrasts with milder conditions for dimethylaminopropyl derivatives in .

Fluorinated Heterocycles

Compounds like 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide () highlight fluorine’s role in enhancing metabolic stability and lipophilicity. However, their heterocyclic cores differ significantly from the ester-based target compound .

Physical and Spectral Properties

*Calculated based on structural formulas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.